1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C15H20O8 and a molecular weight of 328.31 g/mol . . This compound is characterized by its acetyl and methoxy functional groups attached to a glucopyranoside moiety, making it a glucoside derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside typically involves the glycosylation of 2-acetyl-5-methoxyphenol with a suitable glucosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Medicine: Research has indicated its potential antidiabetic activity and its ability to prevent sepsis.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. For instance, its biological activities such as wound healing and osteoblast differentiation are likely mediated through the modulation of cellular signaling pathways and gene expression . The exact molecular targets and pathways, however, require further research for comprehensive understanding.
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-glucopyranoside: Another glucoside derivative with similar glycosidic structure.
Methyl beta-D-glucopyranoside: Similar to the alpha isomer but with different stereochemistry.
Uniqueness
2-Acetyl-5-methoxyphenyl beta-D-Glucopyranoside is unique due to its specific functional groups (acetyl and methoxy) attached to the glucopyranoside moiety. These functional groups confer distinct chemical reactivity and biological activity compared to other glucosides .
Properties
Molecular Formula |
C15H20O8 |
---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12+,13+,14-,15-/m1/s1 |
InChI Key |
AVIUTYMRHHBXPB-GZBLMMOJSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.